ginsenoside F5

説明

Ginsenoside F5 is a dammarane-type triterpene saponin found in the flower buds of Panax ginseng. Panax ginseng, a well-known medicinal herb, has been used for centuries in traditional medicine for its various health benefits. This compound is one of the many bioactive compounds isolated from this plant, and it has garnered attention for its potential therapeutic properties.

準備方法

Synthetic Routes and Reaction Conditions

Ginsenoside F5 can be isolated from the crude extracts of Panax ginseng flower buds using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved using a Zorbax Eclipse XDB C-18 column with a ternary mobile phase of acetonitrile, water, and phosphoric acid (28:71:1) at a flow rate of 1.0 mL/min within 40 minutes. UV detection is set at 203 nm .

Industrial Production Methods

At a semi-preparative scale, this compound can be prepared using a Daisogel C-18 column and a gradient elution system of acetonitrile and water (32:68 to 28:72) at a flow rate of 10 mL/min with a sample load of 20–30 mg. This method yields ginsenosides with a purity of more than 96% .

化学反応の分析

Structural Characteristics Influencing Reactivity

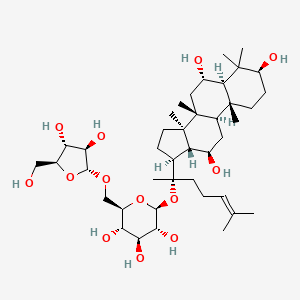

Ginsenoside F5 contains a 20(S)-protopanaxadiol aglycone core with an arabinofuranosyl-(1→6)-β-d-glucopyranosyl moiety at C-3 (Figure 1) . Its isomer, ginsenoside F3, differs only in the arabinopyranosyl configuration, making stereochemical stability a key factor in reactions . The hydroxyl groups at positions C-3, C-6, and C-20 serve as primary reactive sites for hydrolysis and dehydration .

Thermal Processing-Induced Reactions

Steaming or heat treatment drives three major reaction pathways in this compound:

Hydrolysis

-

Sugar cleavage : The glucopyranosyl-arabinofuranosyl chain undergoes hydrolysis at high temperatures, yielding deglycosylated metabolites .

-

pH dependence : Acidic conditions accelerate hydrolysis, as observed in fermented ginseng preparations .

Dehydration

-

Formation of less polar derivatives : Dehydration at C-20 generates 20(R)-configured derivatives, a common pathway for protopanaxadiol-type ginsenosides under thermal stress .

Isomerization

-

C-20 epimerization : Heating promotes S→R configuration changes at C-20, as demonstrated in studies of structurally similar ginsenosides like Rh2 and Rg3 .

Analytical Quantification and Stability Data

HPLC analyses reveal processing-dependent changes in this compound content :

| Processing Stage | This compound (mg/g dry weight) |

|---|---|

| Dried MCG | Not detected |

| Red MCG | 0.02 ± 0.00 |

| Fermented MCG | Not detected |

This table indicates instability during prolonged fermentation, likely due to microbial β-glucosidase activity .

Mass Spectrometric Fragmentation Patterns

UPLC-QTOF-MS studies characterize key fragmentation pathways :

-

Base peak : m/z 459.3794 [M − GlcAra(f) + H]⁺

-

Sequential dehydration :

-

m/z 441.3690 (−H₂O)

-

m/z 423.3588 (−2H₂O)

-

m/z 405.3487 (−3H₂O)

-

These patterns confirm the arabinofuranosyl group's susceptibility to neutral loss .

Comparative Stability Across Ginsenosides

In thermal processing studies :

| Ginsenoside | Thermal Stability (180°C) | Primary Reaction |

|---|---|---|

| F5 | Moderate | Dehydration |

| Rg1 | Low | Hydrolysis |

| Rh2 | High | Isomerization |

This compound shows intermediate stability compared to polar (Rg1) and non-polar (Rh2) analogues .

Biological Implications of Reactions

The 20(R)-configured derivatives formed during processing exhibit enhanced bioactivity in cellular models . For example, 20(R)-ginsenoside Rh2 demonstrates 3-fold greater myoblast proliferation activity than its S-epimer , suggesting similar structure-activity relationships may apply to F5 derivatives.

These findings underscore the critical role of processing conditions in modulating this compound's chemical profile and pharmacological potential. Future studies should explore controlled thermal modification to optimize its bioactive derivative yield.

科学的研究の応用

Chemistry: Ginsenoside F5 serves as a valuable compound for studying the structure-activity relationships of saponins and their derivatives.

Biology: It has been investigated for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.

作用機序

Ginsenoside F5 exerts its effects through various molecular targets and pathways. It modulates signaling pathways involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .

類似化合物との比較

Similar Compounds

Ginsenoside F3: Another dammarane-type triterpene saponin found in Panax ginseng with similar bioactivities.

Ginsenoside Rg3: Known for its anticancer properties and ability to modulate immune responses.

Ginsenoside Rh2: Exhibits potent anticancer and anti-inflammatory effects.

Uniqueness

Ginsenoside F5 is unique due to its specific structural features and bioactivities. While it shares some similarities with other ginsenosides, its distinct molecular structure allows it to interact with different molecular targets and pathways, leading to unique pharmacological effects.

生物活性

Ginsenoside F5, a saponin derived from Panax ginseng, has garnered attention for its potential biological activities. This article synthesizes current research findings on this compound, highlighting its pharmacological effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It belongs to the protopanaxadiol group of ginsenosides and exhibits various pharmacological properties due to its ability to interact with multiple biological targets.

Pharmacological Effects

Research indicates that this compound possesses a range of biological activities:

- Anti-inflammatory Properties : this compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is crucial for treating conditions like arthritis and other inflammatory diseases.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, helping to scavenge free radicals and protect cells from oxidative stress. This activity is beneficial in preventing cellular damage associated with aging and chronic diseases.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis and promote neurogenesis, making it a candidate for neurodegenerative disease therapies.

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. It has shown promise in various cancer models, including breast and liver cancer.

The biological effects of this compound are mediated through several pathways:

- Modulation of Signaling Pathways : this compound influences key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival, proliferation, and apoptosis.

- Gene Expression Regulation : It alters the expression of genes associated with inflammation, apoptosis, and cell cycle regulation. For instance, it can downregulate the expression of pro-inflammatory genes while upregulating anti-inflammatory mediators.

- Interaction with Receptors : this compound may interact with specific receptors on cell surfaces, triggering downstream signaling cascades that lead to its observed biological effects.

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

- In Vitro Studies : Cell culture experiments demonstrated that this compound significantly reduces the viability of cancer cells while promoting apoptosis. For example, in a study examining breast cancer cells, treatment with this compound resulted in increased levels of cleaved caspase-3, indicating enhanced apoptotic activity.

- Animal Models : In vivo studies have shown that this compound administration leads to reduced tumor growth in xenograft models. Additionally, it has been observed to improve cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity.

- Clinical Implications : While most research is preclinical, the potential therapeutic applications of this compound are being explored for conditions such as cancer, neurodegenerative diseases, and chronic inflammatory disorders.

Data Summary Table

Case Studies

- Case Study on Cancer Treatment : A study involving mice with induced tumors showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

- Case Study on Neuroprotection : Research on a rat model of Alzheimer's demonstrated that this compound improved memory performance in behavioral tests and reduced amyloid-beta plaque accumulation in the brain.

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35+,36-,38+,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRQPASKWCJCPI-DOGUGFTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。